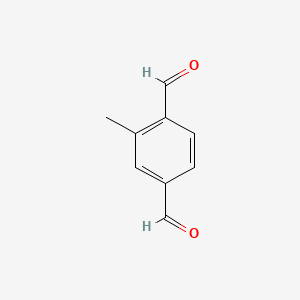
2-Methylterephthalaldehyde
概要
説明
2-Methylterephthalaldehyde is an organic compound with the molecular formula C₉H₈O₂. It is also known as 1,4-Benzenedicarboxaldehyde, 2-methyl-. This compound is a derivative of terephthalaldehyde, where a methyl group is attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
2-Methylterephthalaldehyde has several applications in scientific research:
準備方法
2-Methylterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of p-xylene to form α,α,α’,α’-Tetrabromo-p-xylene, followed by treatment with sulfuric acid to yield this compound . Another method involves the oxidation of 2-methylterephthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods typically involve large-scale oxidation processes under controlled conditions to ensure high yield and purity.
化学反応の分析
2-Methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylterephthalic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-Methylterephthalaldehyde involves its ability to form imines (Schiff bases) through condensation reactions with amines. These imines can further interact with various molecular targets and pathways, depending on the specific application. For example, in anticancer research, the imines formed may interact with cellular proteins and enzymes, leading to apoptosis or inhibition of cell proliferation.
類似化合物との比較
2-Methylterephthalaldehyde is similar to other terephthalaldehyde derivatives, such as terephthalaldehyde and 2,5-dimethylterephthalaldehyde. its unique methyl group at the 2-position provides distinct chemical properties and reactivity. For instance, the presence of the methyl group can influence the compound’s steric and electronic effects, making it more suitable for specific applications in organic synthesis and material science .
Similar compounds include:
- Terephthalaldehyde
- 2,5-Dimethylterephthalaldehyde
- 1,4-Benzenedicarboxaldehyde
These compounds share a similar benzene ring structure with aldehyde functional groups but differ in the number and position of substituents on the ring.
特性
IUPAC Name |
2-methylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
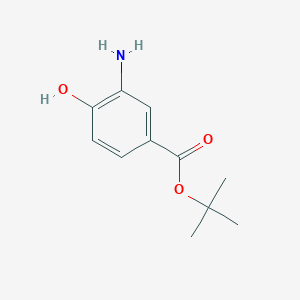
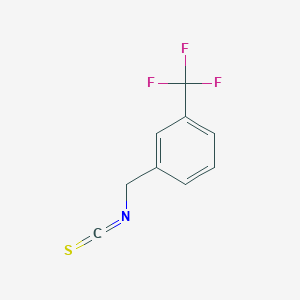
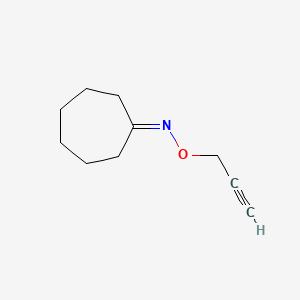
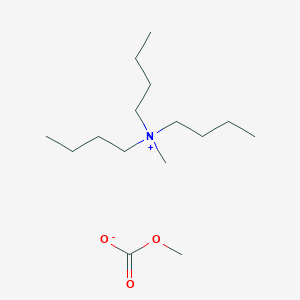
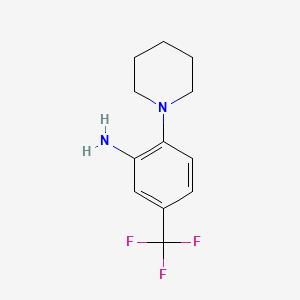
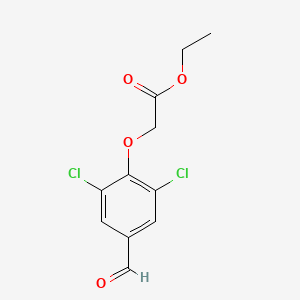

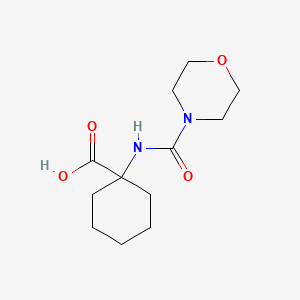


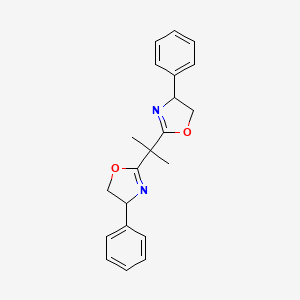
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)](/img/structure/B3120915.png)
